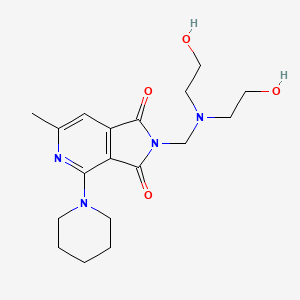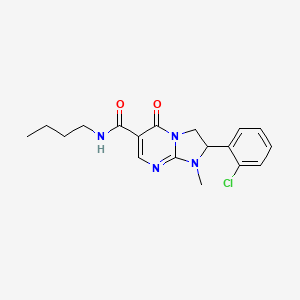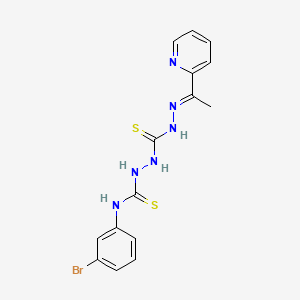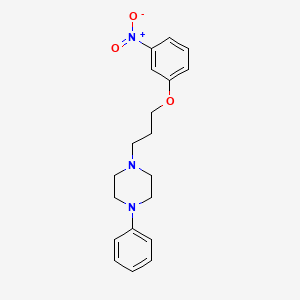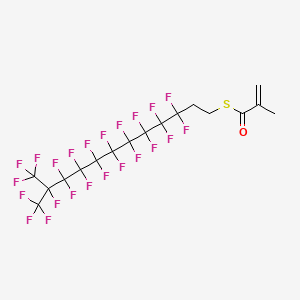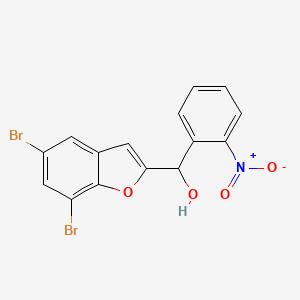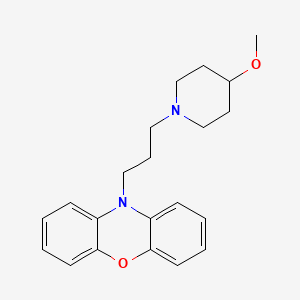
Cobalt, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features cobalt as the central metal ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of cobalt salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine (m-toluidine). The reaction is usually carried out in a solvent such as water or ethanol under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often resulting in the formation of different cobalt species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt center can undergo changes in oxidation state, facilitating redox reactions. Additionally, the ligands can participate in interactions with other molecules, influencing the overall reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt coordination compound with different ligands.
Cobalt(III) chloride: A simple cobalt salt with different chemical properties.
Cobalt(II) nitrate: A cobalt salt used in various chemical applications.
Uniqueness
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of ethanedioic acid and 3-methylbenzenamine ligands allows for specific interactions and applications that may not be achievable with other cobalt compounds .
Propiedades
Número CAS |
80660-64-6 |
|---|---|
Fórmula molecular |
C16H18CoN2O4 |
Peso molecular |
361.26 g/mol |
Nombre IUPAC |
cobalt(2+);3-methylaniline;oxalate |
InChI |
InChI=1S/2C7H9N.C2H2O4.Co/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
IVPNRODHUQIHPD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


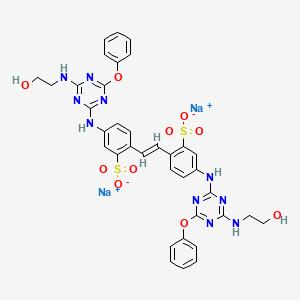
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
